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molecular formula C19H18O4 B8320107 Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate

Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate

Cat. No. B8320107
M. Wt: 310.3 g/mol
InChI Key: PNMLOOBLEBXYGE-UHFFFAOYSA-N
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Patent
US08673911B2

Procedure details

To a stirring solution of ethyl 3-oxo-3-phenylpropanoate 67 (0.754 g, 3.92 mmol) in THF cooled to 0° C. was added potassium tert-butoxide (0.556 g, 4.71 mmol) and the reaction mixture was stirred for 10 minutes followed by the addition of 2-bromo-1-phenylethanone 68 (0.859 g, 4.32 mmol). The reaction mixture was allowed to stir at room temperature for 90 minutes then quenched with ethanol (2) and poured into ethyl acetate and layer separated. The organic layer was washed with water, brine, dried over Na2SO4, then purified by ISCO (40 g column, 0 to 35% ethyl acetate in hexane) to afford compound 69 (0.812 g, 67% yield) as a yellow oil. LRMS (ESI): (calc.) 310.12 (found) 311.08 (MH)+
Quantity
0.754 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.556 g
Type
reactant
Reaction Step Two
Quantity
0.859 g
Type
reactant
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].CC(C)([O-])C.[K+].Br[CH2:22][C:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:24]>C1COCC1>[C:2]([CH:3]([CH2:22][C:23](=[O:24])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])(=[O:1])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.754 g
Type
reactant
Smiles
O=C(CC(=O)OCC)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.556 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0.859 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
then quenched with ethanol (2)
ADDITION
Type
ADDITION
Details
poured into ethyl acetate and layer
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
purified by ISCO (40 g column, 0 to 35% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C(C(=O)OCC)CC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.812 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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